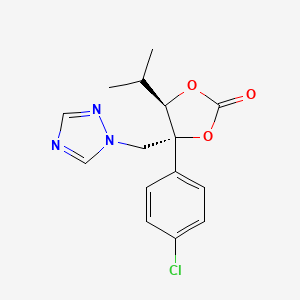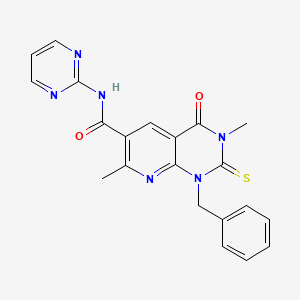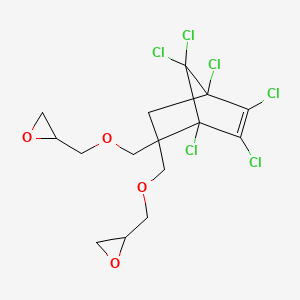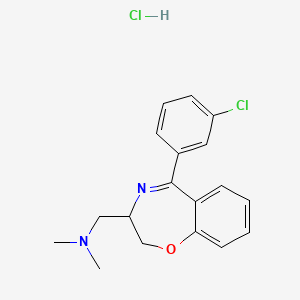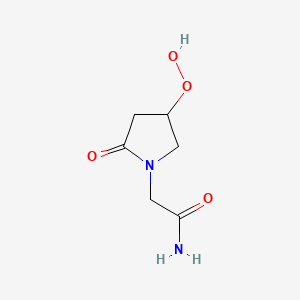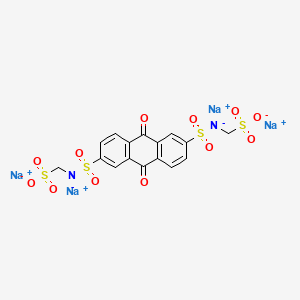
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- is a heterocyclic compound that features a fused thiazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains . The exact pathways and targets depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo(4,5-d)pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thiazolo(4,5-b)pyridine: Known for its antimicrobial and anticancer properties.
Pyrimido(4,5-d)triazolo(4,3-a)pyrimidine: Exhibits a broad spectrum of pharmacological activities.
Uniqueness
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- is unique due to its specific ring fusion and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
82608-20-6 |
|---|---|
Formule moléculaire |
C6H7N3S |
Poids moléculaire |
153.21 g/mol |
Nom IUPAC |
3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-c]pyridazine |
InChI |
InChI=1S/C6H7N3S/c1-4-2-5-6(9-8-4)7-3-10-5/h2H,3H2,1H3,(H,7,9) |
Clé InChI |
LAOSUHUYFREMGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(NCS2)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



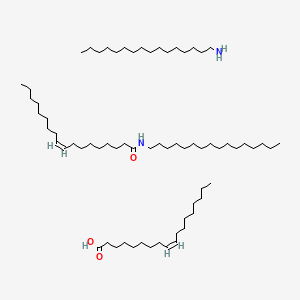
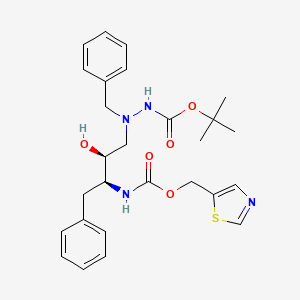
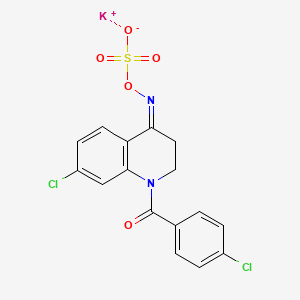
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)

